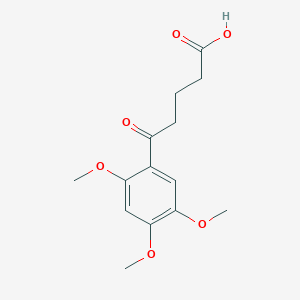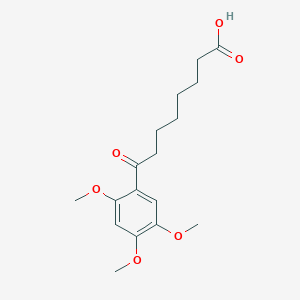
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methoxyphenylboronic acid is a laboratory chemical with the molecular formula C7H8BFO3 . It is used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methoxyphenylboronic acid is represented by the SMILES stringB(C1=C(C=CC(=C1)F)OC)(O)O . The InChI representation is InChI=1S/C7H8BFO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 . Chemical Reactions Analysis
This compound is a reactant in various chemical reactions. For instance, it’s used in the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Physical And Chemical Properties Analysis
The molecular weight of 5-Fluoro-2-methoxyphenylboronic acid is 169.95 g/mol . It’s a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Radioligand Development
A study by Vos and Slegers (1994) discusses the synthesis of a compound closely related to 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid. This compound was developed as a potential radioligand for the GABA receptor in the brain. The synthesis involved O-methylation and a Schiff reaction, indicating its potential application in radiopharmaceuticals (Vos & Slegers, 1994).
Chemical Synthesis and Reactions
Pimenova et al. (2003) explored the synthesis and reactions of a derivative of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid. The study focused on reactions with aniline and o-phenylenediamine, highlighting the compound's versatility in organic synthesis (Pimenova et al., 2003).
Intermediate in Herbicide Synthesis
Zhou Yu (2002) investigated the synthesis of a related compound as an intermediate in herbicide production. This study illustrates the potential agricultural applications of derivatives of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid (Zhou Yu, 2002).
Potential in Nonsteroidal Anti-inflammatory Drugs
Tamura et al. (1981) synthesized derivatives of this compound for potential use in nonsteroidal anti-inflammatory drugs. Their research demonstrates the compound's relevance in medicinal chemistry (Tamura et al., 1981).
Alzheimer's Disease Research
Kepe et al. (2006) used a similar compound for imaging serotonin 1A receptors in Alzheimer's disease patients. This study highlights its potential application in neuroscience and Alzheimer's research (Kepe et al., 2006).
Metabolic and Endocrine Studies
Whitehead et al. (2021) identified a derivative as a metabolite in brown and beige adipose tissue, indicating its role in metabolic and endocrine studies (Whitehead et al., 2021).
Fluorescence Studies
Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives related to 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid, suggesting its utility in fluorescence studies and chemical analysis (Geethanjali et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-8(6-13(16)17)5-11(15)10-7-9(14)3-4-12(10)18-2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTSFUPKZCZJHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=C(C=CC(=C1)F)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209714 |
Source


|
| Record name | 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
951885-39-5 |
Source


|
| Record name | 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1325777.png)
![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)
![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)
![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)


